molecular formula C8H7NO4 B1445462 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid CAS No. 1095276-23-5

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid

Cat. No. B1445462
M. Wt: 181.15 g/mol
InChI Key: SQYSSECTRFWJFS-UHFFFAOYSA-N
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Description

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H7NO4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid” can be represented by the SMILES string OC(=O)c1cnc2OCCOc2c1 . This indicates that the compound contains a pyridine ring fused with a 1,4-dioxin ring, and it has a carboxylic acid group attached to the 6-position of the pyridine ring .


Physical And Chemical Properties Analysis

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid” is a solid substance . Its molecular weight is 181.15 .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : The 2,3-dihydro benzodioxin ring, which is a part of the “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine” structure, is an important skeletal fragment in medicinal chemistry .
    • Methods : Various reports have been presented for their synthesis and biological evaluation of compounds including this ring .
    • Results : Some of them are antagonists of a-adrenergic receptors, with antihypertensive properties. Others have affinities for serotonin receptors involved in nervous breakdown and schizophrenia or represent an attractive therapeutic target for the treatment of glaucoma . They showed additional interesting properties used for the treatment and prevention of atherosclerosis and oxidative injuries .
  • Antileishmanial Efficacy

    • Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Methods : These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results : The results of the evaluation for antileishmanial efficacy are not specified in the source .
  • Synthesis of Derivatives
    • Application : “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” is a derivative of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine” and is used in the synthesis of other chemical compounds .
    • Methods : The specific methods of synthesis are not specified in the source .
    • Results : The results of the synthesis are not specified in the source .
  • Chemical Synthesis
    • Application : “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine” is used as a building block in chemical synthesis .
    • Methods : The specific methods of synthesis are not specified in the source .
    • Results : The results of the synthesis are not specified in the source .

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)5-1-2-6-7(9-5)13-4-3-12-6/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYSSECTRFWJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid

CAS RN

1095276-23-5
Record name 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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